molecular formula C23H46 B1609328 9-Tricosene CAS No. 35857-62-6

9-Tricosene

Cat. No. B1609328
CAS RN: 35857-62-6
M. Wt: 322.6 g/mol
InChI Key: IGOWHGRNPLFNDJ-HTXNQAPBSA-N
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Description

9-Tricosene, also known as (Z)-9-Tricosene or Muscalure, is a sex pheromone produced by female house flies (Musca domestica) to attract males . It is used in products such as traps and “fly paper” strips to attract male flies and prevent them from mating . The molecular formula of 9-Tricosene is C23H46 .


Synthesis Analysis

9-Tricosene is biosynthesized in house flies from nervonic acid . The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal. Through a decarboxylation reaction, the aldehyde is converted to (Z)-9-Tricosene . Another synthesis method involves the metallation of cis-1,9-octadecadiene with an organomagnesium halide, producing cis-9-octadecenylmagnesium halide, which is then alkylated with n-pentyl halide to form 9-Tricosene .


Molecular Structure Analysis

The molecular weight of 9-Tricosene is 322.6113 . The IUPAC Standard InChIKey for 9-Tricosene is IGOWHGRNPLFNDJ-ZPHPHTNESA-N . The chemical structure of 9-Tricosene can be viewed using Java or Javascript .


Chemical Reactions Analysis

9-Tricosene is biosynthesized in house flies from nervonic acid. The acid is converted into the acyl-CoA derivative and then reduced to the aldehyde (Z)-15-tetracosenal. Through a decarboxylation reaction, the aldehyde is converted to (Z)-9-Tricosene . The process is mediated by a cytochrome P450 enzyme and requires oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH) .


Physical And Chemical Properties Analysis

9-Tricosene has a molecular weight of 322.611 and a monoisotopic mass of 322.359955 Da . It has a density of 0.806 g/mL at 25°C . The melting point of 9-Tricosene is 0°C, and its boiling point is 300°C .

Scientific Research Applications

Chemical Regulation in Ants

9-Tricosene plays a significant role in the chemical communication among ants. In a study on Camponotus vagus, it was found that the regulation of chemical signatures within the colony is influenced by 9-Tricosene. When applied to ants, it was observed to spread over the cuticle and be absorbed by non-treated ants via postpharyngeal glands, affecting their chemical communication (Meskali et al., 1995).

Synthesis for Pheromone Research

(Z)-9-Tricosene, also known as muscalure, is a key component of housefly pheromones. Research into its synthesis, as detailed by Moiseenkov et al. (1985), contributes to our understanding of insect behavior and pheromone-based pest control strategies (Moiseenkov et al., 1985).

Role in Insect Behavior

The behavioral effects of 9-Tricosene on insects, particularly in the context of mating and communication, have been extensively studied. Rogoff et al. (1973) confirmed its role as a sex pheromone in house flies, influencing mating behaviors (Rogoff et al., 1973). Noorman and Otter (2001) further explored its effects on hydrocarbon profiles in houseflies, noting differences in 9-Tricosene levels between laboratory-cultured and wild-type flies (Noorman & Otter, 2001).

Pheromone-Based Pest Control

The application of 9-Tricosene in pest control is highlighted in studies like Sundar et al. (2016), where its effectiveness in attracting flies was demonstrated using a plywood sticky trap baited with fish meal (Sundar et al., 2016). Similarly, Adams and Holt (1987) showed how 9-Tricosene influences male mating behavior in houseflies (Adams & Holt, 1987).

Role in Spider Communication

Interestingly, 9-Tricosene is not limited to insect communication. Xiao et al. (2010) discovered its role as a male-specific aphrodisiac pheromone in the spider Pholcus beijingensis, affecting female mating behavior [(Xiao, Zhang, & Li, 2010)](https://consensus.app/papers/malespecific-z9tricosene-stimulates-mating-spider-xiao/76430a2b7ea555bead3f1a3fb3a0b316/?utm_source=chatgpt).

Applications in Fly Control

Kannan et al. (2020) evaluated the effectiveness of (Z)-9-tricosene in combination with food bait for attracting houseflies, highlighting its potential in integrated pest management strategies (Kannan, Makam, & Kolarath, 2020).

properties

IUPAC Name

(E)-tricos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWHGRNPLFNDJ-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035734
Record name (E)-9-Tricosene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Tricosene

CAS RN

35857-62-6, 52078-48-5
Record name (E)-9-Tricosene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35857-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Tricosene, (9E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tricosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052078485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-9-Tricosene
Source EPA DSSTox
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Record name 9-Tricosene, (9E)
Source European Chemicals Agency (ECHA)
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Record name 9-TRICOSENE, (9E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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